Oxiconazole Nitrate is a synthetic broad-spectrum antifungal agent belonging to the imidazole class of drugs. [, ] It is primarily recognized for its potent activity against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans, and Epidermophyton floccosum. [] In scientific research, Oxiconazole Nitrate serves as a model compound for studying:
Oxiconazole nitrate is an antifungal agent classified under the azole group, specifically used to treat superficial fungal infections. It is derived from the reaction between oxiconazole and nitric acid, resulting in an organic nitrate salt. This compound has gained attention for its efficacy against Candida species and other dermatophytes, making it a significant player in topical antifungal therapies .
The synthesis of oxiconazole nitrate can be achieved through several methods, with one notable approach involving the following steps:
This method is noted for its simplicity and high yield.
Oxiconazole nitrate has a complex molecular structure characterized by its chemical formula . The molecule features multiple functional groups typical of azole compounds, including a triazole ring that plays a crucial role in its antifungal activity. The presence of chlorine atoms enhances its pharmacological properties by increasing lipophilicity and stability .
The primary chemical reaction involving oxiconazole nitrate is its formation from oxiconazole and nitric acid. This reaction can be summarized as follows:
In therapeutic applications, oxiconazole nitrate interacts with fungal cell membranes, leading to the inhibition of ergosterol synthesis—a critical component of fungal cell membranes—thereby disrupting their integrity and function .
The mechanism of action of oxiconazole nitrate primarily involves the inhibition of ergosterol synthesis by targeting the enzyme lanosterol 14α-demethylase. This enzyme is crucial for converting lanosterol into ergosterol, which is an essential component of fungal cell membranes. By inhibiting this enzyme, oxiconazole nitrate effectively reduces ergosterol levels, leading to compromised membrane integrity and ultimately cell death in susceptible fungi .
Oxiconazole nitrate exhibits several important physical and chemical properties:
Oxiconazole nitrate has diverse applications primarily in dermatology:
Oxiconazole nitrate emerged as a significant addition to the azole antifungal class during the late 20th century. Patented in 1975 by Siegfried Aktiengesellschaft, its development leveraged structural modifications of the imidazole core to enhance antifungal potency and skin penetration [7]. The compound underwent extensive clinical evaluation throughout the early 1980s, culminating in its first global approval in Japan in 1983 under the brand name Okinazole [7]. Subsequent regulatory approvals expanded its global availability:
Table 1: Key Milestones in Oxiconazole Nitrate Development
Year | Event | Region/Organization | |
---|---|---|---|
1975 | Compound Patented | Global (Siegfried AG) | |
1983 | First Medical Approval (Brand: Okinazole) | Japan | |
1986 | Approval for Dermatomycoses | Japan | [4] |
1988 | FDA Approval (Cream: Oxistat) | United States | [4] [5] |
1992 | FDA Approval (Lotion: Oxistat) | United States | [5] |
2012 | Approval for Mycoses | China | [4] |
2016 | First Generic Cream Approval (Taro) | United States | [5] |
Oxiconazole nitrate is chemically classified as an imidazole derivative antifungal agent. Its systematic name is (Z)-1-(2,4-Dichlorophenyl)-N-[(2,4-dichlorophenyl)methoxy]-2-imidazol-1-yl-ethanimine nitrate, reflecting its core structure [2] [7]. Key structural and mechanistic characteristics include:
Figure: Core Chemical Structure of Oxiconazole Nitrate (C₁₈H₁₄Cl₄N₄O₄; MW 492.13 g/mol) [3] [6]
Oxiconazole nitrate maintains varying regulatory and market positions worldwide, reflecting its established role in superficial fungal infection management:
Regulatory Designation: Approved under New Drug Applications (NDAs).
International Markets:
China: Approved for mycoses in 2012 [4].
Pharmacopoeial Recognition:
Table 2: Global Regulatory and Compendial Status Overview
Region/System | Status | Key Notes | |
---|---|---|---|
United States | Approved (Rx) | Brand (Oxistat Cream/Lotion: RLD); Generic Cream (AB-rated) available | |
Japan | Approved (Rx & some OTC designations) | First approved 1983; Included in JP; OTC classifications exist | [6] |
Europe | Approved (Rx) | Marketed as Myfungar, Oceral, etc. (various countries) | |
China | Approved (2012) | Indication: Mycoses | [4] |
ATC Code | D01AC11 (Dermatological); G01AF17 (Gynecological) | World Health Organization classification | [6] |
USP | Monographed (Oxiconazole Nitrate, Oxiconazole Nitrate Cream/Lotion) | Sets official standards for identity, strength, quality, purity | [5] |
JP | Monographed (Oxiconazole Nitrate) | Japanese Pharmacopoeia inclusion | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7